Linker Length Advantage Over Shorter PEG Homologs
The PEG6 linker in (S,R,S)-AHPC-PEG6-Tos provides an extended spacer of approximately 6 ethylene glycol units, corresponding to a fully extended end-to-end distance of ~2.2-2.5 nm. This places it within the empirically validated optimal linker length window (PEG4 to PEG8) that spans the typical 2-4 nm inter-protein distance observed in crystallographic ternary complex structures for VHL-based PROTACs [1]. In contrast, (S,R,S)-AHPC-PEG2-Tos (PEG2 linker, ~1.0-1.2 nm extended length) is often too short to permit simultaneous engagement of both E3 ligase and target protein pockets without steric clash, leading to significantly reduced or absent degradation in many target systems [2]. (S,R,S)-AHPC-PEG4-Tos (PEG4 linker, ~1.8-2.0 nm extended length) represents an intermediate option but may be suboptimal for targets requiring greater conformational flexibility or those with deeper binding pockets. The PEG6 variant has been identified as the optimal length for a broad range of VHL-recruiting PROTACs, including those targeting BRD4, AR, and ERα, where it consistently produces DC50 values 5- to 50-fold lower than corresponding PEG2 or PEG4 constructs [1].
| Evidence Dimension | Linker length (PEG units) and predicted extended reach |
|---|---|
| Target Compound Data | PEG6; ~2.2-2.5 nm extended end-to-end distance |
| Comparator Or Baseline | AHPC-PEG2-Tos (PEG2; ~1.0-1.2 nm); AHPC-PEG4-Tos (PEG4; ~1.8-2.0 nm) |
| Quantified Difference | PEG6 provides ~2.0-2.5× greater reach than PEG2; ~1.2-1.4× greater than PEG4 |
| Conditions | Calculated based on standard PEG bond lengths and angles; empirical validation from ternary complex structures |
Why This Matters
Selecting the correct linker length is critical for achieving productive ternary complex formation and robust target degradation; (S,R,S)-AHPC-PEG6-Tos offers the empirically validated PEG6 length that is broadly optimal across multiple target classes.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Technical Resource. 2025. View Source
- [2] Zoppi V, et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. Eur J Med Chem. 2026;281:116990. View Source
